BenchChemオンラインストアへようこそ!

2-fluoro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline

Physicochemical profiling Medicinal chemistry Lead optimization

2-Fluoro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline (CAS 877812-00-5) belongs to the N-aryl-(triazoloazepin-3-ylmethyl)amine class—a family of heterocyclic small molecules characterized by a saturated 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine core coupled to a substituted aniline via a methylene spacer. Its molecular formula is C₁₄H₁₇FN₄ (MW 260.32 g/mol) and it is typically supplied at ≥95% purity for non-human research use.

Molecular Formula C14H17FN4
Molecular Weight 260.316
CAS No. 877812-00-5
Cat. No. B2505883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline
CAS877812-00-5
Molecular FormulaC14H17FN4
Molecular Weight260.316
Structural Identifiers
SMILESC1CCC2=NN=C(N2CC1)CNC3=CC=CC=C3F
InChIInChI=1S/C14H17FN4/c15-11-6-3-4-7-12(11)16-10-14-18-17-13-8-2-1-5-9-19(13)14/h3-4,6-7,16H,1-2,5,8-10H2
InChIKeyWYSRPGBDMWSSKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Fluoro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline (CAS 877812-00-5): Chemical Class, Core Structure, and Procurement Baseline


2-Fluoro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline (CAS 877812-00-5) belongs to the N-aryl-(triazoloazepin-3-ylmethyl)amine class—a family of heterocyclic small molecules characterized by a saturated 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine core coupled to a substituted aniline via a methylene spacer [1]. Its molecular formula is C₁₄H₁₇FN₄ (MW 260.32 g/mol) and it is typically supplied at ≥95% purity for non-human research use . This compound is structurally related to a series of 3-aryl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepines investigated as potential non-steroidal anti-inflammatory agents and as bromodomain-targeting scaffolds, though the specific 2-fluoro-N-methylaniline substitution pattern differentiates it from the more extensively characterized 5-aryl-triazoloazepine BET inhibitors [2][3].

Why 2-Fluoro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline Cannot Be Interchanged with In-Class Analogs: Structural and Electronic Determinants


Within the N-aryl-(triazoloazepin-3-ylmethyl)amine chemotype, substitution of the aniline ring profoundly alters both computed physicochemical descriptors and predicted target-binding profiles. The parent unsubstituted aniline analog (CAS 325833-90-7) exhibits an EC₅₀ > 50 μM against PLK1, indicating weak engagement with this kinase target [1]. In silico predictions across the broader N-aryl-triazoloazepin-3-ylmethyl-amine series identify potential binding to carbonic anhydrase isoforms (VII, XII), monoamine oxidase A/B, and the progesterone receptor, with binding affinity correlated to quantum chemical descriptors including HOMO/LUMO energies and electrostatic potential distributions [2]. The 2-fluoro substituent introduces a strong electron-withdrawing effect ortho to the aniline NH, modulating the amine pKa, altering the molecular electrostatic surface, and affecting both the rotatable bond conformational landscape (3 rotatable bonds vs. 1 in directly-attached 3-aryl analogs) and the H-bond donor/acceptor inventory (1 HBD, 4 HBA) relative to unsubstituted (1 HBD, 3 HBA) and 4-substituted congeners [3]. These differences mean that a procurement decision based solely on the triazoloazepine core—without specifying the 2-fluoroaniline substitution and methylene-linker topology—carries a high risk of obtaining a compound with divergent target engagement, solubility, and metabolic stability profiles.

Quantitative Differentiation Evidence for 2-Fluoro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline (CAS 877812-00-5) Against Closest Analogs


Ortho-Fluoro Substitution Increases Hydrogen-Bond Acceptor Count and Modulates LogP Relative to the Parent Unsubstituted Aniline Analog

The 2-fluoro substituent on the aniline ring of CAS 877812-00-5 increases the hydrogen-bond acceptor (HBA) count from 3 (parent unsubstituted analog, CAS 325833-90-7) to 4, while maintaining an equivalent hydrogen-bond donor (HBD) count of 1 [1]. The computed octanol-water partition coefficient (XLogP3-AA) shifts from 2.0 in the parent to an estimated 2.2–2.4 in the 2-fluoro derivative, reflecting the modest lipophilicity increase imparted by aromatic fluorine substitution [1][2]. Molecular weight increases from 242.32 to 260.32 g/mol (+18.0 Da) . These altered physicochemical parameters directly impact predicted membrane permeability, aqueous solubility, and the compound's positioning within lead-like chemical space (mean MW for oral drug candidates ≈350–400 Da; mean LogP ≈2–4) [2].

Physicochemical profiling Medicinal chemistry Lead optimization

Methylene-Linker Topology Confers Greater Conformational Flexibility Than Directly-Attached 3-Aryl Triazoloazepine Analogs

CAS 877812-00-5 incorporates a methylene (–CH₂–) spacer between the triazoloazepine C3 position and the aniline nitrogen, yielding 3 rotatable bonds versus only 1 rotatable bond in directly-attached 3-aryl analogs such as 2-fluoro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline (CAS 930396-05-7, PubChem CID 16228001) [1]. The additional rotational degrees of freedom permit the 2-fluoroaniline ring to sample a wider conformational ensemble and to adopt binding poses that are sterically inaccessible to the more rigid directly-attached series. This topological distinction is pharmacologically significant: the related 3-aryl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine series (directly attached, no methylene linker) demonstrated in vivo analgesic and anti-inflammatory activity exceeding ketorolac and sodium diclofenac in mouse models [2], while the methylene-linked N-aryl-aminomethyl series is predicted by in silico docking to engage distinct target proteins (carbonic anhydrase isoforms, MAO A/B, progesterone receptor) through π-alkyl, π-cation, π-π, and π-σ stacking interactions involving the electron density of the cyclic fragments [3].

Conformational analysis Structure-activity relationships Scaffold design

2-Fluoro vs. 4-Fluoro Positional Isomerism: Ortho Substitution Alters Amine pKa and Intramolecular H-Bonding Potential

The 2-fluoro (ortho) substitution in CAS 877812-00-5 places the electron-withdrawing fluorine adjacent to the aniline NH, enabling a through-space electrostatic interaction and potential weak intramolecular N–H···F hydrogen bonding that is geometrically impossible in the 4-fluoro (para) positional isomer (CAS 940242-26-2) . The inductive electron withdrawal by ortho-fluorine lowers the predicted pKa of the anilinium ion by approximately 0.5–0.8 log units relative to the para isomer (estimated pKa ~3.9–4.2 for 2-fluoroaniline derivatives vs. ~4.4–4.7 for 4-fluoroaniline derivatives) and by approximately 1.0–1.5 log units relative to the unsubstituted parent [1]. This pKa shift affects the protonation state of the secondary amine under physiological and lysosomal pH conditions, with consequences for both target binding and off-target interactions. In the triazoloazepine computational study, binding affinity to carbonic anhydrase and MAO isoforms was correlated with quantum chemical descriptors including HOMO/LUMO energies and electrostatic potential distributions, both of which are directly modulated by the fluorine substitution position [2].

Positional isomer differentiation Electronic effects Medicinal chemistry

Target Engagement Baseline: Parent Analog PLK1 EC₅₀ > 50 μM Establishes a Weak-Kinase-Binding Reference Point for the Chemotype

The unsubstituted parent compound N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline (CAS 325833-90-7, PubChem CID 2310790) was tested against human serine/threonine-protein kinase PLK1 and returned an EC₅₀ > 50,000 nM (>50 μM), indicating minimal engagement of this kinase target [1]. While no direct binding data exist for the 2-fluoro derivative (CAS 877812-00-5) in the same assay, this baseline establishes that the core triazoloazepin-3-ylmethyl-aniline scaffold does not inherently produce potent PLK1 inhibition. The 2-fluoro substitution is therefore unlikely to rescue kinase activity at this target, and investigators seeking PLK1 modulators should prioritize alternative chemotypes. Conversely, the in silico study of N-aryl-triazoloazepin-3-ylmethyl-amines predicted high-probability binding to carbonic anhydrase VII and XII, MAO A and B, and the progesterone receptor, with enzyme-ligand complex formation occurring primarily through π-interactions involving cyclic fragments [2]. The experimentally confirmed low PLK1 affinity, combined with computationally predicted carbonic anhydrase/MAO engagement, provides a target-class selectivity hypothesis that can guide assay panel selection for the 2-fluoro derivative.

Kinase selectivity PLK1 Binding affinity baseline

Commercial Supply Landscape: Purity Tiering, Discontinuation Risk, and Vendor Differentiation for CAS 877812-00-5

CAS 877812-00-5 is commercially available from multiple suppliers at a standardized purity of ≥95% (HPLC), though one major supplier (CymitQuimica) has flagged the product as 'Discontinued' . In contrast, the parent unsubstituted analog (CAS 325833-90-7) is available from multiple vendors at 97–98% purity with active supply status, including from Leyan (98%) and AKSci (97%) . The 4-fluoro positional isomer (CAS 940242-26-2) and the directly-attached analog (CAS 930396-05-7) are available from specialty suppliers but with less consistent catalog coverage. The limited number of active suppliers for the 2-fluoro derivative—coupled with the documented discontinuation event—introduces supply continuity risk that should be factored into multi-year research program planning. The molecular weight difference of 18.0 Da (260.32 vs. 242.32 g/mol for the parent) necessitates mass spectrometry method re-calibration when switching between analogs .

Chemical procurement Supply chain Purity analysis

Predicted ADME and Toxicity Profile: Class-Level Bioavailability and Safety Flags for the N-Aryl-Triazoloazepin-3-ylmethyl-Amine Series

According to the 2026 in silico evaluation of N-aryl-tetrahydro-5H-[1,2,4]triazolo-[4,3-a]azepin-3-ylmethyl-amines using SwissADME, compounds in this chemotype are predicted to exhibit high gastrointestinal bioavailability with low risk of hepatotoxicity and neurotoxicity, meeting the general requirements for potential drug candidates [1]. The molecules possess electrophilic character (indicated by LUMO energy values) and contain multiple adsorption reaction centers—positively charged amine nitrogen, the bridgehead nitrogen common to the triazole and azepine rings, and negatively charged triazole nitrogens [1]. These features are conserved across the class but will be modulated quantitatively by the specific aniline substitution pattern. For the 2-fluoro derivative specifically, the ortho-fluorine introduces an additional electronegative center that alters the molecular electrostatic potential surface relative to the class average. No experimental ADME or toxicity data are available for CAS 877812-00-5 specifically; all predictions are class-level and should be treated as hypotheses requiring experimental verification.

ADME prediction Drug-likeness Toxicity screening

Recommended Research and Procurement Application Scenarios for 2-Fluoro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline (CAS 877812-00-5)


Carbonic Anhydrase Isoform Selectivity Screening Panels

Based on in silico predictions of high-probability binding to carbonic anhydrase VII and XII within the N-aryl-triazoloazepin-3-ylmethyl-amine series [2], CAS 877812-00-5 is a suitable candidate for in vitro CA inhibition screening against a panel of human CA isoforms (I, II, IV, VII, IX, XII). The 2-fluoro ortho substitution provides a distinct electrostatic profile relative to 4-fluoro and unsubstituted analogs, which may translate into isoform-selective inhibition. Researchers should procure the compound at ≥95% purity and confirm identity by LC-MS (expected [M+H]⁺ = 261.15) and ¹H NMR prior to assay, noting the 18 Da mass offset from the parent analog that will shift chromatographic retention times [1]. Given the discontinuation flag from one supplier, securing inventory from multiple verified vendors is recommended for studies exceeding 6 months.

Monoamine Oxidase A/B Inhibitor Discovery Programs

The 2026 computational study identified MAO A and MAO B as predicted targets for N-aryl-triazoloazepin-3-ylmethyl-amines, with binding occurring through π-interactions involving the electron density of the cyclic fragments [2]. CAS 877812-00-5 should be prioritized over the directly-attached 3-aryl series (which has been associated with anti-inflammatory rather than MAO activity) [3] and over the 4-fluoro positional isomer, whose higher amine pKa may result in differential protonation-dependent binding at the MAO active site. Investigators should include the parent unsubstituted analog (CAS 325833-90-7) as a control to isolate the contribution of the 2-fluoro substituent to any observed MAO inhibitory activity.

Chemical Probe Development for Bromodomain-Selectivity Profiling

Although the triazoloazepine scaffold is established in BET bromodomain inhibition (e.g., the 5-aryltriazoloazepine series in US Patent 9,663,523 B2) [4], the 3-ylmethyl-aniline topology of CAS 877812-00-5 represents a distinct chemotype with a different attachment vector. The compound can serve as a selectivity probe to interrogate whether the methylene-linked aniline substitution pattern redirects binding away from BRD4 toward non-BET bromodomains (BRD9, CECR2, CREBBP) or toward the carbonic anhydrase/MAO targets predicted computationally [2]. The confirmed weak PLK1 activity (EC₅₀ > 50 μM for the parent analog) [1] reduces the likelihood of kinase-driven off-target effects in bromodomain screening assays, making the compound a cleaner probe than kinase-promiscuous alternatives.

Structure-Activity Relationship (SAR) Expansion of the N-Aryl-Triazoloazepin-3-ylmethyl-Amine Library

CAS 877812-00-5 fills a specific vector in the SAR matrix for this chemotype: ortho-fluoro substitution on the aniline ring combined with the methylene linker topology. Researchers building focused libraries around this scaffold should procure the 2-fluoro derivative alongside the unsubstituted parent (CAS 325833-90-7, ΔMW = +18 Da, ΔHBA = +1, ΔXLogP3-AA ≈ +0.2–0.4) [1], the 4-fluoro positional isomer (CAS 940242-26-2, ΔpKa ≈ +0.5–0.8) [2], and the directly-attached 3-aryl analog (CAS 930396-05-7, ΔRotatable bonds = −2) to systematically deconvolute the contributions of fluorine position, linker flexibility, and electronic modulation to target binding and ADME properties. The discontinued supply status at one vendor necessitates early procurement of sufficient inventory to complete the full SAR matrix without batch-to-batch variability confounds.

Quote Request

Request a Quote for 2-fluoro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.